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molecular formula C26H25N3O2 B8709507 1,4-Dioxino[2,3-f]quinoline, 2-[[3,6-dihydro-4-(1H-indol-3-yl)-1(2H)-pyridinyl]methyl]-2,3-dihydro-8-methyl-, (2S)-

1,4-Dioxino[2,3-f]quinoline, 2-[[3,6-dihydro-4-(1H-indol-3-yl)-1(2H)-pyridinyl]methyl]-2,3-dihydro-8-methyl-, (2S)-

Cat. No. B8709507
M. Wt: 411.5 g/mol
InChI Key: UIMJQPQEOBBSKO-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06599915B2

Procedure details

To a solution of (2R)-8-methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-ylmethyl 4-methylbenzenesulfonate (7.02 g, 18.1 mmole) and potassium carbonate (5.71 g, 41.3 mmole) in 250 mL of 1:1 THF/DMF was added 10.7 g (54.5 mmole) of 3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole. The mixture was heated at reflux under nitrogen for 6 hours. After cooling to room temperature, the mixture was concentrated to dryness under vacuum and the residue column chromatographed on silica gel using first methylene chloride to elute impurities and then 3% methanol in methylene chloride to elute the product. The product-containing fractions were concentrated in vacuum and the residue recrystallized from ethanol/ethyl acetate to give 4.45 g of the (S)-enantiomer of the title compound as a yellow solid (m.p. 210° C.).
Name
(2R)-8-methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-ylmethyl 4-methylbenzenesulfonate
Quantity
7.02 g
Type
reactant
Reaction Step One
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
THF DMF
Quantity
250 mL
Type
solvent
Reaction Step One
Name
title compound

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O[CH2:12][C@@H:13]2[O:27][C:17]3=[C:18]4[C:23](=[CH:24][CH:25]=[C:16]3[O:15][CH2:14]2)[N:22]=[C:21]([CH3:26])[CH:20]=[CH:19]4)(=O)=O)=CC=1.C(=O)([O-])[O-].[K+].[K+].[NH:34]1[CH2:39][CH:38]=[C:37]([C:40]2[C:48]3[C:43](=[CH:44][CH:45]=[CH:46][CH:47]=3)[NH:42][CH:41]=2)[CH2:36][CH2:35]1>C1COCC1.CN(C=O)C>[NH:42]1[C:43]2[C:48](=[CH:47][CH:46]=[CH:45][CH:44]=2)[C:40]([C:37]2[CH2:38][CH2:39][N:34]([CH2:12][CH:13]3[O:27][C:17]4=[C:18]5[C:23](=[CH:24][CH:25]=[C:16]4[O:15][CH2:14]3)[N:22]=[C:21]([CH3:26])[CH:20]=[CH:19]5)[CH2:35][CH:36]=2)=[CH:41]1 |f:1.2.3,5.6|

Inputs

Step One
Name
(2R)-8-methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-ylmethyl 4-methylbenzenesulfonate
Quantity
7.02 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]1COC=2C(=C3C=CC(=NC3=CC2)C)O1
Name
Quantity
5.71 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10.7 g
Type
reactant
Smiles
N1CCC(=CC1)C1=CNC2=CC=CC=C12
Name
THF DMF
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1.CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
the residue column chromatographed on silica gel using first methylene chloride
WASH
Type
WASH
Details
to elute impurities
WASH
Type
WASH
Details
3% methanol in methylene chloride to elute the product
CONCENTRATION
Type
CONCENTRATION
Details
The product-containing fractions were concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from ethanol/ethyl acetate

Outcomes

Product
Name
title compound
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C=1CCN(CC1)CC1COC=2C(=C3C=CC(=NC3=CC2)C)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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